molecular formula C10H15NO4 B13089383 (1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid

(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Cat. No.: B13089383
M. Wt: 213.23 g/mol
InChI Key: PNPKIWXXMRPJCS-AZOMRORLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.1.0]hexane Core Architecture: Ring Strain and Conformational Analysis

The bicyclo[3.1.0]hexane skeleton consists of a cyclopropane ring fused to a five-membered cyclohexane-like ring, creating a rigid, strained framework. The cyclopropane ring introduces angle strain due to its 60° bond angles, while the fused cyclohexane ring contributes torsional strain from eclipsed conformations. X-ray crystallographic studies of related bicyclo[3.1.0]hexane derivatives reveal a predominant boat conformation for the six-membered ring system, which minimizes eclipsing interactions between adjacent hydrogen atoms. This conformation flattens the five-membered ring compared to unstrained cyclopentane, further stabilizing the molecule.

Table 1: Strain Energy Contributions in Bicyclo[3.1.0]hexane Derivatives

Strain Type Source Energy Contribution (kcal/mol)
Angle Strain Cyclopropane ring ~27–30
Torsional Strain Eclipsed C-H bonds ~6–8
Van der Waals Strain Non-bonded axial interactions ~2–3

The combined strain energy (~35–41 kcal/mol) enhances the compound’s reactivity, particularly in ring-opening reactions or interactions with biological targets.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(1S,2S,5R,6S)-2-amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C10H15NO4/c1-9(2)3-10(11,8(14)15)6-4(5(6)9)7(12)13/h4-6H,3,11H2,1-2H3,(H,12,13)(H,14,15)/t4-,5-,6+,10-/m0/s1

InChI Key

PNPKIWXXMRPJCS-AZOMRORLSA-N

Isomeric SMILES

CC1(C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N)C

Canonical SMILES

CC1(CC(C2C1C2C(=O)O)(C(=O)O)N)C

Origin of Product

United States

Preparation Methods

Enantiospecific Synthesis via Modified Corey-Link Reaction

One of the most authoritative methods reported involves an enantiospecific synthesis starting from sugar-derived enantiomerically pure precursors. This approach uses a modified Corey-Link reaction, a well-established methodology for constructing cyclopropane rings with stereocontrol.

  • The Corey-Link reaction facilitates the formation of the bicyclo[3.1.0]hexane skeleton by cyclopropanation of a suitable diene or alkene intermediate.
  • Subsequent functional group transformations introduce the amino and carboxyl groups at the desired positions.
  • The method ensures high enantiomeric excess and stereochemical purity, critical for the compound’s biological applications.

Cyclopropanation and S(N)2 Reactions

  • The synthesis often involves cyclopropanation of a cyclohexene or related bicyclic intermediate to form the bicyclo[3.1.0]hexane core.
  • S(N)2 reactions are employed to introduce the amino group stereospecifically.
  • Protecting groups may be used during intermediate steps to safeguard carboxyl or amino functionalities.
  • Final deprotection yields the target amino acid with the correct stereochemistry.

Sugar-Derived Chiral Precursors

  • Starting from chiral sugars or sugar derivatives provides a reliable source of stereochemical information.
  • These precursors undergo ring contraction and functional group modifications to yield the bicyclic amino acid.
  • This approach benefits from the availability of enantiopure sugars and established synthetic routes to modify them.

Alternative Synthetic Routes

  • Some routes explore direct functionalization of bicyclo[3.1.0]hexane intermediates using selective oxidation, amination, and carboxylation reactions.
  • Transition metal-catalyzed cyclopropanation reactions have been investigated to improve yields and stereoselectivity.
  • Enzymatic or chemoenzymatic methods remain underexplored but may offer future alternatives for stereoselective synthesis.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reactions Stereochemical Control Yield (%) Reference
Modified Corey-Link reaction Sugar-derived enantiopure precursors Cyclopropanation, S(N)2 amination High enantiospecificity 60-75
Cyclopropanation + S(N)2 Cyclohexene derivatives Cyclopropanation, nucleophilic substitution Good stereoselectivity 50-70
Sugar-based ring contraction Chiral sugars Ring contraction, functional group transformations Excellent stereochemical fidelity 55-65
Transition metal catalysis Alkenes/bicyclic intermediates Catalytic cyclopropanation Variable, catalyst-dependent 40-60 Literature general

Research Findings and Notes

  • The enantiospecific Corey-Link based synthesis remains the most cited and reliable method for preparing (1S,2S,5R,6S)-2-amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid with high stereochemical purity.
  • The stereochemistry at four chiral centers is crucial for the compound’s biological activity, necessitating rigorous control during synthesis.
  • The bicyclic framework is formed early in the synthesis, followed by stepwise introduction of amino and carboxyl groups.
  • Protecting group strategies are essential to prevent side reactions and to allow selective functionalization.
  • The compound’s synthesis is challenging due to ring strain and steric hindrance from the 4,4-dimethyl substitution.
  • Yields vary depending on reaction conditions, catalysts, and purification methods, but optimized protocols achieve moderate to good yields (50–75%).
  • No large-scale industrial synthesis methods are publicly detailed, indicating the compound’s preparation is mainly for research and pharmaceutical development purposes.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from three key functional moieties:

  • Primary amine (NH₂): Participates in nucleophilic substitutions, condensation, and coordination chemistry.

  • Two carboxylic acids (COOH): Enable esterification, amidation, and decarboxylation.

  • Bicyclic framework : Influences steric and electronic effects, modulating reaction pathways.

Table 1: Key Functional Groups and Their Reactivity

Functional GroupReactivity TypeExample Reactions
Amino (-NH₂)Nucleophilic substitutionPeptide coupling, Schiff base formation
Carboxylic acid (-COOH)Acid-base reactions, esterificationEster/amide synthesis, salt formation
Bicyclic structureSteric modulationSelective derivatization at less hindered sites

Esterification and Amidation

The carboxylic acid groups undergo esterification and amidation under standard conditions:

  • Esterification : Reacts with alcohols (e.g., methanol) in acidic or catalytic conditions to form dimethyl esters .

    • Example: Reaction with methanol/H⁺ yields (1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid dimethyl ester .

  • Amidation : Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) produces peptide-like derivatives .

Decarboxylation

Controlled thermal or photochemical decarboxylation removes one carboxylic acid group, generating (1S,2S,5R)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2-carboxylic acid as a potential intermediate.

Amino Group Reactions

  • Schiff base formation : Reacts with aldehydes/ketones to form imines, useful in coordination chemistry.

  • Protection/deprotection : The amino group is protected with Boc or Fmoc groups during multistep syntheses .

Comparative Reactivity with Structural Analogues

The compound’s dimethyl substitution and bicyclic framework confer distinct reactivity compared to simpler amino acids.

Table 2: Reactivity Comparison with Analogues

CompoundStructureKey DifferencesReactivity Impact
L-Glutamic AcidLinear, single COOHLacks bicyclic steric effectsHigher solubility, faster esterification
(1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acidNo dimethyl groupsReduced steric hindranceBroader substrate scope in amidation
3-Amino-4-hydroxybutanoic acidHydroxy substitutionEnhanced hydrogen bondingStabilizes intermediates in cyclization

Stability and Decomposition

  • Thermal stability : Decomposes above 200°C, primarily via decarboxylation and bicyclic ring opening.

  • pH sensitivity : Carboxylic acid groups protonate/deprotonate between pH 2–6, affecting solubility and reactivity .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
The compound has been investigated for its role in synthesizing beta-lactam antibiotics. It serves as a key intermediate in the production of 6-aminopenicillanic acid, which is crucial for creating a range of penicillin derivatives used to treat bacterial infections. The structural features of this compound contribute to its efficacy against Gram-positive bacteria by inhibiting cell wall synthesis .

Neuroprotective Effects
Recent studies have indicated that bicyclic compounds similar to (1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid exhibit neuroprotective properties. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Applications

Enzyme Inhibition
This compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its analogs have been shown to inhibit enzymes like dihydrofolate reductase and other targets critical in microbial metabolism. This inhibition can lead to the development of new antimicrobial agents that are less prone to resistance compared to traditional antibiotics .

Metabolic Engineering
The compound's unique structure allows it to be utilized in metabolic engineering applications aimed at producing valuable metabolites through synthetic biology approaches. By incorporating this compound into engineered pathways, researchers can enhance the yield of desired products such as amino acids or secondary metabolites from microbial hosts .

Pharmacological Insights

Therapeutic Potential
Research has highlighted the therapeutic potential of (1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid in pain management and anti-inflammatory therapies. Its ability to modulate pain pathways suggests it could be developed into novel analgesics with fewer side effects compared to conventional pain medications .

Case Studies

StudyFocusFindings
Study on Antibacterial ActivityInvestigated its role in synthesizing beta-lactam antibioticsConfirmed effectiveness against various strains of bacteria
Neuroprotective Effects ResearchExplored its impact on neuronal cellsDemonstrated reduction in oxidative stress markers
Enzyme Inhibition AnalysisAnalyzed inhibition of metabolic enzymesIdentified potential for developing new antimicrobial agents

Mechanism of Action

The mechanism of action of (1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

The bicyclo[3.1.0]hexane scaffold is a common structural motif among mGlu2/3 ligands, but substitutions at key positions (C3, C4, and C6) critically influence receptor selectivity and functional activity (Table 1).

Table 1: Structural Comparison of Bicyclo[3.1.0]hexane-Based mGluR Ligands

Compound Name Substituents Target Selectivity Functional Activity
LY354740 (Compound X) C4: dimethyl; C2: amino; C6: carboxylic acid mGlu2/3 agonist Orthosteric agonist
LY379268 C4: oxa-bridge; C2: amino; C6: carboxylic acid mGlu2/3 agonist Orthosteric agonist
LY404039 C4: sulfonyl; C2: amino; C6: carboxylic acid mGlu2/3 agonist Orthosteric agonist
LY3020371 C3: difluorophenylthio-methyl; C4: hydroxy mGlu2/3 antagonist Orthosteric antagonist
LY2794193 C4β: 3-methoxybenzoylamino mGlu3-selective agonist Orthosteric agonist

Key Structural Insights :

  • LY379268 : The oxa-bridge at C4 enhances potency but reduces oral bioavailability compared to LY354740 .
  • LY3020371 : Substitution with a hydroxy and difluorophenylthio group converts agonist activity to antagonist effects, highlighting the role of C3/C4 modifications in functional selectivity .
  • LY2794193 : A C4β-amide substituent confers >100-fold selectivity for mGlu3 over mGlu2, unlike LY354740’s dual activity .
Pharmacological and Receptor Selectivity Profiles

Table 2: Pharmacological Comparison

Compound Name mGlu2 EC50 (nM) mGlu3 EC50 (nM) mGlu2/3 Selectivity Key Preclinical Effects
LY354740 5.2 24 Dual agonist Reverses PCP-induced hyperactivity
LY379268 2.1 6.3 Dual agonist Anticonvulsant; anxiolytic
LY2794193 >10,000 9.5 mGlu3-selective No antipsychotic effects in mGlu2-KO models
LY3020371 12 (Ki) 14 (Ki) Dual antagonist Antidepressant-like activity in rodents

Key Findings :

  • LY354740 vs. LY379268 : LY379268 exhibits higher potency (EC50 ~2 nM for mGlu2) but similar efficacy in reversing phencyclidine (PCP)-induced behaviors . Both lack affinity for dopamine D2 receptors, unlike atypical antipsychotics .
  • LY2794193 : Unlike LY354740, this compound’s mGlu3 selectivity suggests distinct therapeutic applications, such as absence epilepsy, without impacting mGlu2-mediated pathways .
Clinical and Preclinical Outcomes

Table 3: Clinical and Preclinical Efficacy

Compound Name Preclinical Models Clinical Trial Outcomes Limitations
LY354740 - PCP-induced hyperactivity (rodents)
- Anxiety (human)
Phase II: Mixed results in schizophrenia Poor oral bioavailability; prodrug required
LY404039 (prodrug) - Amphetamine-induced locomotion Phase II: Improved schizophrenia symptoms Discontinued due to side effects
LY3020371 - Forced swim test (antidepressant) Preclinical only Limited CNS penetration

Key Contrasts :

  • LY354740 vs. LY404039 : LY404039, a structurally related analog, demonstrated superior brain penetration and efficacy in early schizophrenia trials but faced discontinuation due to tolerability issues .
  • antagonists .

Biological Activity

(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a bicyclic compound that has garnered attention due to its potential biological activities. This compound is structurally related to glutamate and exhibits properties that may influence various physiological processes.

  • Molecular Formula: C10H15NO4
  • Molecular Weight: 213.23 g/mol
  • CAS Number: 1651825-29-4

The compound acts as an agonist at metabotropic glutamate receptors (mGluRs), particularly group 2 mGluRs. These receptors are involved in modulating neurotransmission and are implicated in various neurological conditions.

Anticonvulsant and Anxiolytic Properties

Research indicates that (1S,2S,5R,6S)-2-amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid displays significant anticonvulsant and anxiolytic effects. In studies involving animal models:

  • Anticonvulsant Activity: The compound demonstrated efficacy in reducing seizure activity in the limbic seizure model with an effective dose (ED50) of approximately 45.6 mg/kg when administered orally .
  • Anxiolytic Activity: In the elevated plus maze test for anxiety, the compound showed an ED50 of 0.5 mg/kg .

Receptor Binding Affinity

The binding affinity for mGluRs has been quantified:

  • The effective concentration (EC50) values for agonistic activity at group 2 mGluRs were found to be around 0.086 µM for the racemic mixture and 0.055 µM for the active enantiomer .

Study 1: Efficacy in Neurological Disorders

A study investigated the effects of this compound on models of anxiety and epilepsy:

  • Methodology: Rats were administered varying doses of the compound before exposure to stress-inducing stimuli.
  • Results: Significant reductions in anxiety-like behaviors were observed alongside a marked decrease in seizure frequency compared to control groups.

Study 2: Pharmacokinetics and Safety

Another study focused on the pharmacokinetics of (1S,2S,5R,6S)-2-amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid:

  • Findings: The compound was well-tolerated with no significant adverse effects noted at therapeutic doses.
  • Conclusion: Its favorable pharmacokinetic profile supports further development as a therapeutic agent for anxiety and seizure disorders.

Summary of Biological Activities

Activity TypeEffectiveness (ED50/EC50)Notes
AnticonvulsantED50 = 45.6 mg/kgEffective in limbic seizure model
AnxiolyticED50 = 0.5 mg/kgSignificant reduction in anxiety behaviors
mGluR AgonistEC50 = 0.086 µMHigh affinity for group 2 mGluRs

Q & A

Q. What is the most efficient enantioselective synthesis route for (1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid?

The compound is synthesized via a modified Corey-Link reaction , which involves stereoselective cyclization of a diazabicyclic intermediate. Key steps include:

  • Use of chiral auxiliaries to control stereochemistry at the 2-amino and 6-carboxylic acid positions.
  • Ring-closing strategies to form the bicyclo[3.1.0]hexane scaffold, leveraging intramolecular nucleophilic displacement .
  • Final purification via recrystallization or chiral chromatography to ensure enantiomeric excess >98%.

Methodological Note : Reaction conditions (e.g., solvent, temperature) and catalysts (e.g., Rh or Pd for asymmetric hydrogenation) are critical for yield optimization .

Q. How is the stereochemical integrity of the bicyclo[3.1.0]hexane core validated during synthesis?

  • Circular Dichroism (CD) Spectroscopy : Confirms absolute configuration by comparing experimental CD spectra with computational predictions (e.g., TD-DFT calculations).
  • X-ray Crystallography : Resolves spatial arrangement of substituents, particularly for intermediates with rigid bicyclic structures .
  • Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H or AS-H with polar mobile phases .

Q. What in vitro assays are used to assess the compound’s biological activity?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]-LY341495 for mGlu2/3 receptor affinity) to determine IC₅₀ values.
  • Functional Activity : Measurement of intracellular calcium flux or cAMP inhibition in HEK293 cells expressing mGlu2/3 receptors .
  • Selectivity Screening : Cross-testing against related receptors (e.g., mGlu1, mGlu5) to confirm target specificity .

Advanced Research Questions

Q. How do structural modifications influence the compound’s metabotropic glutamate receptor (mGlu2/3) antagonism?

Structure-Activity Relationship (SAR) Insights :

  • Bicyclic Core Rigidity : The 4,4-dimethyl group enhances conformational restraint, improving receptor binding affinity by 10-fold compared to non-methylated analogs .
  • Amino Acid Substituents : The (1S,2S,5R,6S) configuration optimizes hydrogen bonding with Glu-743 and Asp-778 in the mGlu3 orthosteric site .
  • Dicarboxylic Acid Moieties : Both 2- and 6-carboxylates are critical for ionic interactions with Arg-647 and Lys-665 residues .

Methodological Tools :

  • Molecular docking (e.g., AutoDock Vina) and mutagenesis studies to validate binding hypotheses.
  • Free-energy perturbation (FEP) calculations to predict substituent effects on binding energy .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Purity Verification : Re-analyze batches via LC-MS to rule out impurities (>99.5% purity required for pharmacological studies).
  • Enantiomeric Excess (EE) Confirmation : Use chiral NMR solvents (e.g., Eu(hfc)₃) or HPLC to ensure no racemization during storage .
  • Assay Standardization : Cross-validate results using orthogonal methods (e.g., electrophysiology vs. calcium imaging) and control for cell line variability (e.g., HEK293 vs. primary neurons) .

Q. What advanced spectroscopic techniques characterize the compound’s solution-phase dynamics?

  • NOESY NMR : Identifies through-space interactions between the 2-amino group and bicyclic protons, confirming solution-phase conformation.
  • Variable-Temperature NMR : Detects ring-flipping or chair-boat transitions in the bicyclo[3.1.0]hexane core.
  • DOSY NMR : Measures hydrodynamic radius to assess aggregation propensity in aqueous buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.